![molecular formula C12H14BrNO5 B2885706 5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 2138236-26-5](/img/structure/B2885706.png)
5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is a pyridine derivative with a bromine atom at the 5th position, a tert-butoxy group at the 1st position, and a carboxylic acid group at the 3rd position . Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromine, tert-butoxy, and carboxylic acid groups. One possible method could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, a heterocyclic aromatic ring with one nitrogen atom. The bromine, tert-butoxy, and carboxylic acid groups would be attached to this ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing bromine and carboxylic acid groups, and the electron-donating tert-butoxy group. These groups could direct and influence subsequent chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic, and the bromine atom could increase its molecular weight .科学的研究の応用
1. Ligand Design for Biological Material Labeling
A study by Charbonnière, Weibel, and Ziessel (2002) described the transformation of bromo to ester in compounds with a 6-bromo-2,2'-bipyridine pendant, which is structurally related to the chemical of interest. This transformation is crucial for designing ligands with oxophilic and anionic sidearms, potentially useful for labeling biological materials (Charbonnière, Weibel, & Ziessel, 2002).
2. Enantiomerically Pure Compound Synthesis
In research conducted by Noda and Seebach (1987), derivatives of 5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, which shares a similar bromo and tert-butyl structure with the chemical , were used in chain elongations and substitutions. This process led to the synthesis of enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987).
3. Novel Electrophilic Building Blocks
Zimmermann and Seebach (1987) explored the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs) using 2-(tert-butyl) dioxolanones and related structures. This research underlines the potential of using tert-butyl and bromo-substituted compounds in synthesizing chiral derivatives for various applications (Zimmermann & Seebach, 1987).
4. Asymmetric Synthesis of Piperidine Derivatives
Xue et al. (2002) conducted asymmetric syntheses of compounds including tert-butoxycarbonyl, which is structurally related to tert-butoxy groups in the compound of interest. This research demonstrates the use of tert-butyl derivatives in the synthesis of complex organic structures, such as piperidines (Xue et al., 2002).
5. Development of Chemiluminescent Compounds
Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes using compounds with tert-butyl groups. The study's insights into the thermal stability of these dioxetanes and their chemiluminescence potential highlight the relevance of tert-butyl derivatives in developing light-emitting materials (Watanabe et al., 2010).
Safety and Hazards
特性
IUPAC Name |
5-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-12(2,3)19-9(15)6-14-5-7(13)4-8(10(14)16)11(17)18/h4-5H,6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYVDOSFSSYGTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(2-(tert-butoxy)-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(((6-ethoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2885624.png)
![5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885625.png)
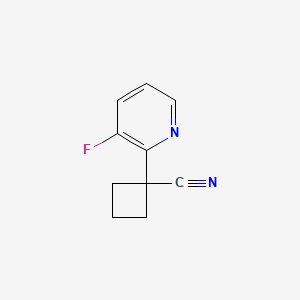
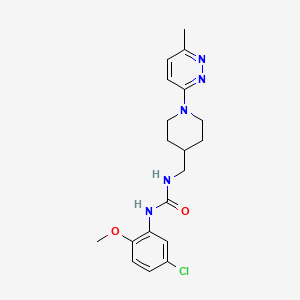
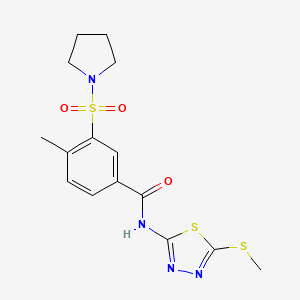

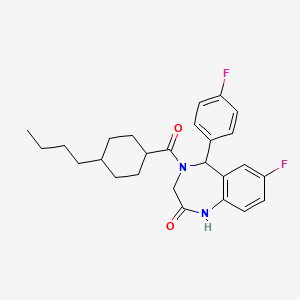
![Ditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B2885633.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one](/img/structure/B2885634.png)
![2-Methyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2885640.png)
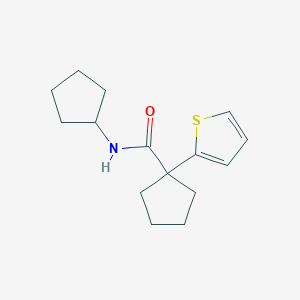
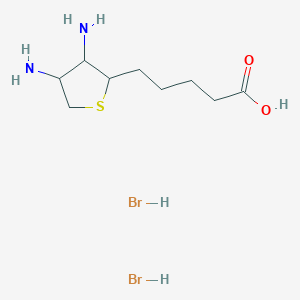
![(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2885644.png)